

An In-Depth Technical Guide to Methyl 2-amino-4,5-difluorobenzoate

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Compound of Interest

Compound Name: Methyl 2-amino-4,5-difluorobenzoate

Cat. No.: B1369903

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Abstract

Methyl 2-amino-4,5-difluorobenzoate (CAS No. 207346-42-7) is a fluorinated aromatic compound of significant interest in the pharmaceutical and fine chemical industries. Its unique structural arrangement, featuring an aniline ring substituted with two adjacent fluorine atoms and a methyl ester, makes it a versatile and highly valuable building block for the synthesis of complex bioactive molecules. The presence of fluorine atoms profoundly influences the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of **Methyl 2-amino-4,5-difluorobenzoate**, detailing its properties, synthesis, mechanistic insights, applications in drug discovery, and essential safety protocols. It is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Synthons

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles.^{[1][2][3]} The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity and relatively small van der Waals radius allow it to act as a bioisostere of a hydrogen atom while imparting powerful electronic effects.^[3] These modifications can block sites of metabolic

oxidation, modulate the pKa of nearby functional groups, and enhance binding interactions with target proteins.[4][5]

Methyl 2-amino-4,5-difluorobenzoate emerges as a key player in this context. It serves as a trifunctional scaffold: the amino group is a key nucleophile and a handle for amide bond formation, the methyl ester can be hydrolyzed or used in coupling reactions, and the difluorinated phenyl ring provides a robust, metabolically stable core with a unique electronic signature.[6] This guide will explore the synthesis and utility of this critical intermediate, providing the technical foundation necessary for its effective application in research and development.

Physicochemical & Spectroscopic Profile

The physical and chemical properties of **Methyl 2-amino-4,5-difluorobenzoate** are foundational to its handling, reaction setup, and purification.

Physical and Chemical Properties

A summary of the compound's key properties is presented in Table 1.

Property	Value	Source(s)
CAS Number	207346-42-7	[7][8]
Molecular Formula	C ₈ H ₇ F ₂ NO ₂	[7][8]
Molecular Weight	187.14 g/mol	[8]
Appearance	White to pale cream crystals or powder	[7]
Boiling Point	274.1 ± 40.0 °C at 760 mmHg	[6]
Density	1.4 ± 0.1 g/cm ³	[6]
Flash Point	119.5 ± 27.3 °C	[6]
IUPAC Name	methyl 2-amino-4,5-difluorobenzoate	[7]
InChI Key	VIAQNTRKUPBQKR-UHFFFAOYSA-N	[7]
SMILES	<chem>COC(=O)C1=CC(F)=C(F)C=C1N</chem>	[7]

Predicted Spectroscopic Characteristics

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, crucial for reaction monitoring and quality control.

- ¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple.
 - A singlet around 3.8-3.9 ppm corresponding to the three methyl ester protons (-OCH₃).
 - A broad singlet or multiplet in the range of 4.5-5.5 ppm for the two amine protons (-NH₂), which may exchange with D₂O.
 - Two aromatic protons appearing as complex multiplets or doublets of doublets, influenced by both H-H and H-F coupling. The proton at C6 (adjacent to the amino group) would likely

be upfield compared to the proton at C3.

- ^{13}C NMR (Carbon NMR):
 - The methyl ester carbon ($-\text{OCH}_3$) is expected around 52 ppm.
 - The carbonyl carbon ($\text{C}=\text{O}$) should appear significantly downfield, typically in the 165-170 ppm range.
 - Aromatic carbons will show characteristic C-F coupling. The fluorinated carbons (C4, C5) will exhibit large one-bond C-F coupling constants (^1JCF), while other ring carbons will show smaller two- or three-bond couplings.
- ^{19}F NMR (Fluorine NMR): This technique is highly informative for fluorinated compounds. Two distinct signals are expected for the non-equivalent F4 and F5 atoms, appearing as doublets or multiplets due to F-F and F-H coupling.
- Infrared (IR) Spectroscopy:
 - Two sharp peaks in the $3350\text{-}3500\text{ cm}^{-1}$ region, characteristic of the N-H stretching of a primary amine.
 - A strong, sharp absorption around $1700\text{-}1730\text{ cm}^{-1}$ for the $\text{C}=\text{O}$ stretch of the ester.
 - C-F stretching bands in the fingerprint region, typically between $1100\text{-}1300\text{ cm}^{-1}$.
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at $m/z = 187.14$.

Synthesis and Purification

The most common and direct route to **Methyl 2-amino-4,5-difluorobenzoate** is the acid-catalyzed esterification of its corresponding carboxylic acid precursor.^[6]

Fischer-Speier Esterification: A Validated Protocol

This method involves reacting 2-amino-4,5-difluorobenzoic acid with an excess of methanol, which acts as both a reagent and solvent, in the presence of a strong acid catalyst like sulfuric acid (H_2SO_4). The reaction is driven to completion by the large excess of alcohol.

Materials & Reagents:

- 2-Amino-4,5-difluorobenzoic acid (CAS 83506-93-8)
- Methanol (Anhydrous)
- Sulfuric Acid (Concentrated, 98%)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Ethyl Acetate
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Step-by-Step Experimental Protocol:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4,5-difluorobenzoic acid (1.0 eq).
- **Reagent Addition:** Add anhydrous methanol (20-30 eq) to the flask to fully dissolve the starting material. Place the flask in an ice-water bath to cool to 0°C .
- **Catalyst Addition:** While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the cooled solution.
- **Reflux:** Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
- **Work-up & Neutralization:** Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Stir until effervescence ceases, ensuring the pH is neutral or slightly basic (pH 7-8).
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

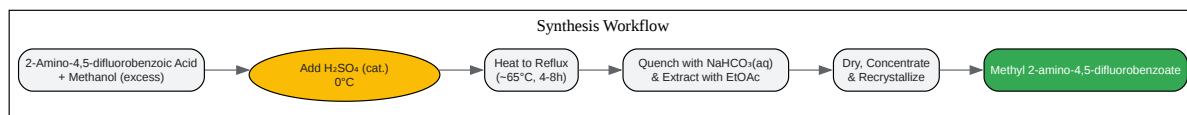
- **Washing:** Combine the organic layers and wash sequentially with deionized water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford **Methyl 2-amino-4,5-difluorobenzoate** as a crystalline solid.

Reaction Mechanism and Workflow

The synthesis follows the Fischer-Speier esterification mechanism, a classic example of nucleophilic acyl substitution.^[9]

Mechanism Steps:

- **Protonation:** The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
- **Nucleophilic Attack:** A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon.
- **Proton Transfer:** A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
- **Elimination:** The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.
- **Deprotonation:** The protonated ester is deprotonated by a weak base (e.g., another methanol molecule) to regenerate the acid catalyst and yield the final methyl ester product.



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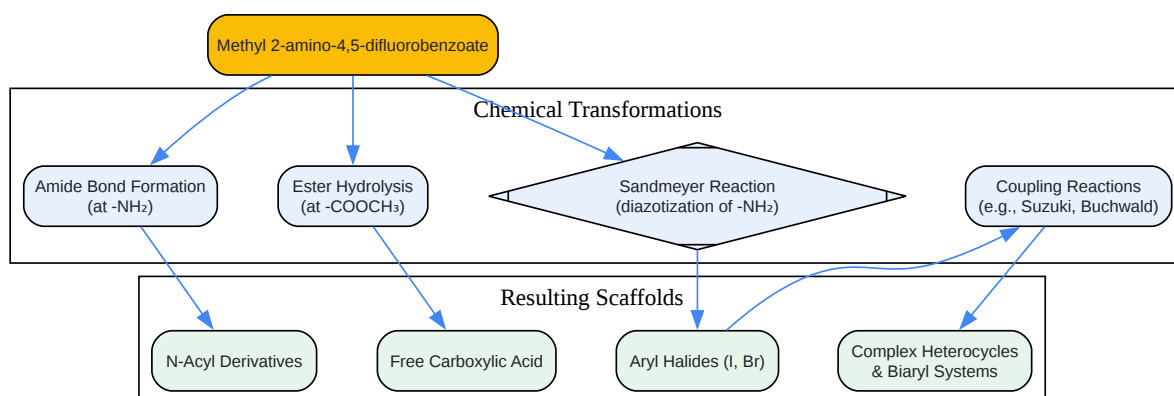
Caption: High-level workflow for the synthesis of **Methyl 2-amino-4,5-difluorobenzoate**.

Applications in Drug Discovery and Development

The true value of **Methyl 2-amino-4,5-difluorobenzoate** lies in its application as a versatile precursor for active pharmaceutical ingredients (APIs).[6] The difluoro substitution pattern is particularly useful for fine-tuning the electronic properties and metabolic stability of drug candidates.

Role as a Core Building Block

The compound's three reactive sites allow for sequential and orthogonal chemical modifications, making it an ideal starting point for building molecular complexity.



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Caption: Key synthetic transformations of **Methyl 2-amino-4,5-difluorobenzoate**.

- **Amidation of the Amino Group:** The primary amine is readily acylated or sulfonylated to form a wide range of amides and sulfonamides, a common motif in many drugs.
- **Modification of the Ester:** The methyl ester can be hydrolyzed to the free carboxylic acid, which can then participate in further reactions, or it can be directly converted to an amide via aminolysis.
- **Diazotization and Substitution:** The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents (e.g., halogens, cyano, hydroxyl) onto the aromatic ring via Sandmeyer-type reactions.^[10] This dramatically expands the synthetic possibilities. For instance, converting the amine to an iodide creates a substrate ripe for cross-coupling reactions.

While one source mentions its use in preparing Enoxaparin, this is chemically implausible as Enoxaparin is a sulfated polysaccharide.^[11] It is far more likely utilized in the synthesis of small-molecule kinase inhibitors, GPCR modulators, or other targeted therapies where fluorinated aniline scaffolds are prevalent.^{[12][13]}

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for **Methyl 2-amino-4,5-difluorobenzoate** is not readily available, data from closely related aminobenzoates and fluorinated anilines can be used to establish a robust safety protocol.^{[14][15][16][17]} The toxicological properties of the target compound itself have not been thoroughly investigated.

Hazard Identification

Based on analogous compounds, **Methyl 2-amino-4,5-difluorobenzoate** should be handled as a hazardous substance with the following potential risks:

- **Skin Irritation:** May cause skin irritation upon contact.^[16]
- **Serious Eye Irritation:** Likely to cause serious eye irritation or damage.^[17]

- Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
- Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Protocol

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[\[14\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[\[15\]](#)
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[\[15\]](#)
 - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[\[14\]](#)
- Hygiene: Wash hands thoroughly after handling. Remove and launder contaminated clothing before reuse. Do not eat, drink, or smoke in the laboratory.[\[14\]](#)

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[\[15\]](#)
- Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

Methyl 2-amino-4,5-difluorobenzoate is more than just a chemical intermediate; it is a strategically designed building block that leverages the powerful effects of fluorine to enable the synthesis of advanced molecular architectures. Its trifunctional nature provides chemists with a

versatile platform for creating novel compounds with potentially superior therapeutic properties. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher or drug development professional looking to incorporate this valuable synthon into their discovery programs. As the demand for more effective and safer medicines grows, the importance of fluorinated intermediates like **Methyl 2-amino-4,5-difluorobenzoate** will undoubtedly continue to rise.

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